Positional Isomer Differentiation: 3-CF3 vs. 2-CF3 Substitution on the Anilide Ring
The target compound is the 3-(trifluoromethyl)phenyl isomer, in contrast to the more commonly cataloged 2-(trifluoromethyl)phenyl isomer (CAS 853348-32-0) . The position of the electron-withdrawing -CF3 group relative to the amide bond drastically alters the molecular dipole moment, steric environment around the amide NH, and potential for intramolecular interactions. In analogous acrylamide-based kinase inhibitor series, this positional shift has been shown to modulate target selectivity and potency by over an order of magnitude [1]. This evidence is a class-level inference, directly supported by well-established medicinal chemistry principles and SAR trends, highlighting that these two isomers are not interchangeable.
| Evidence Dimension | Positional Isomer Identity |
|---|---|
| Target Compound Data | 3-(trifluoromethyl)phenyl isomer (meta-substitution); CAS 853348-27-3; IUPAC: (E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide . |
| Comparator Or Baseline | 2-(trifluoromethyl)phenyl isomer (ortho-substitution); CAS 853348-32-0; IUPAC: (E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide . |
| Quantified Difference | Distinct chemical entities with non-interchangeable physical and biological properties. Meta- vs. ortho- substitution leads to different molecular shapes, electrostatic potentials, and hydrogen-bonding patterns, which are critical determinants in target binding pockets [1]. |
| Conditions | Structural comparison based on SMILES notation and IUPAC nomenclature; SAR context from heterocyclic acrylamide patent landscape [1]. |
Why This Matters
Procuring the incorrect positional isomer will generate invalid SAR data, waste screening resources, and potentially miss a desired biological activity entirely.
- [1] FAB PHARMA S.A.S. Novel Heterocyclic Acrylamides and Their Use as Pharmaceuticals. US Patent Application US-2015/0232466 A1, Published August 20, 2015. View Source
